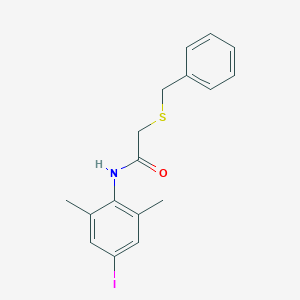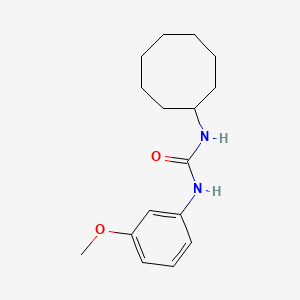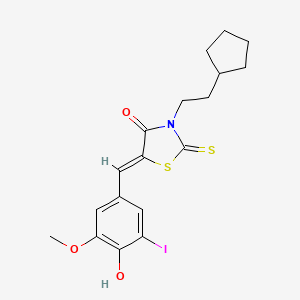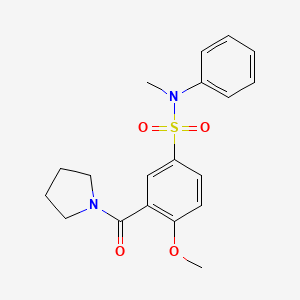
1-(5-methyl-2-thienyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone
Vue d'ensemble
Description
1-(5-methyl-2-thienyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone is a useful research compound. Its molecular formula is C16H17F2N3S2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.08319623 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Metal Complexes
Thiosemicarbazones, including derivatives similar to 1-(5-methyl-2-thienyl)-1-butanone N-(2,4-difluorophenyl)thiosemicarbazone, have been employed in the synthesis of metal complexes. For instance, the synthesis and characterization of cis-dioxomolybdenum(VI) complexes using a thiosemicarbazide ligand have been documented, highlighting the formation of complexes with potential antioxidant activities (Berat İLHAN CEYLAN et al., 2015). These studies suggest the versatility of thiosemicarbazones in forming coordination compounds with various metals, potentially extending to the specific derivative .
Antimicrobial and Antioxidant Activities
Research on thiosemicarbazone derivatives also encompasses the evaluation of their biological activities. Studies have shown that thiosemicarbazones possess antimicrobial and antioxidant properties. For example, the synthesis and antituberculosis activity evaluation of new thiazolylhydrazone derivatives indicate the potential of thiosemicarbazones in developing new antimycobacterial compounds (G. Turan-Zitouni et al., 2008). Similarly, the antimicrobial and antioxidant activities of substituted acetophenone-4, 4-dimethyl-3-thiosemicarbazone derivatives have been explored, further underscoring the potential of thiosemicarbazones in pharmaceutical applications (Nagoor Meeran M & Narayanan Ravisankar, 2020).
Interactions with Biomolecules
The interaction of thiosemicarbazone derivatives with biomolecules like human serum albumin has been studied, providing insights into their binding characteristics and pharmacokinetic profiles. Such studies are crucial for understanding the drug-like properties of thiosemicarbazones and their derivatives (S. Karthikeyan et al., 2016). This research could be indicative of the interactions that this compound might have with biomolecules, contributing to its potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(E)-1-(5-methylthiophen-2-yl)butylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3S2/c1-3-4-14(15-8-5-10(2)23-15)20-21-16(22)19-13-7-6-11(17)9-12(13)18/h5-9H,3-4H2,1-2H3,(H2,19,21,22)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQFRZRPPINKNF-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=S)NC1=C(C=C(C=C1)F)F)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\NC(=S)NC1=C(C=C(C=C1)F)F)/C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4609082.png)
![7-[3-(dimethylamino)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4609084.png)


![1-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-4-phenylpiperazine](/img/structure/B4609112.png)



![N-ethyl-2-[2-(4-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4609159.png)
![N-(2,4-dichlorophenyl)-N'-{5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4609168.png)
![1-[([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetyl]piperidine-4-carboxamide](/img/structure/B4609174.png)


![ETHYL 2-{[2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETYL]AMINO}-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4609191.png)
